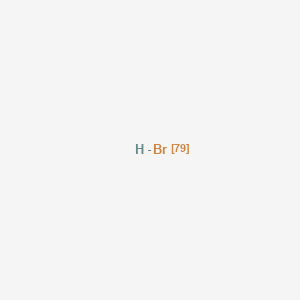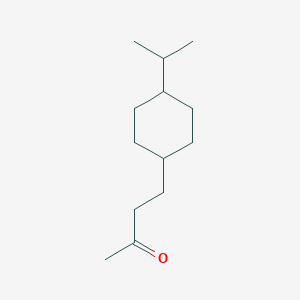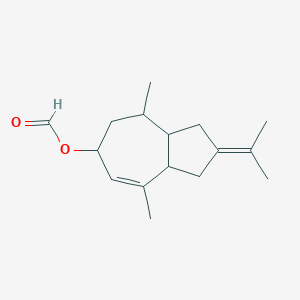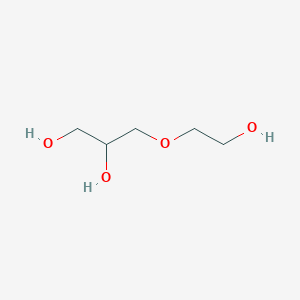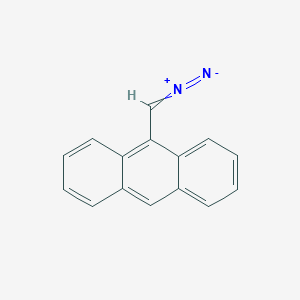
9-蒽基重氮甲烷
描述
Synthesis Analysis
9-Anthryldiazomethane and related compounds can be synthesized through a variety of methods, including the reaction of aryldiazomethanes with different substrates. For example, aryldiazomethanes have been produced via continuous flow synthesis and purification through hydrazone fragmentation, showcasing modern techniques to handle these potentially hazardous compounds safely (Lévesque, Simon T Laporte, & A. Charette, 2017).
Molecular Structure Analysis
The molecular structure of 9-anthryldiazomethane derivatives has been elucidated through various spectroscopic methods. These compounds often exhibit unique structural features, such as the saddle-shaped conformation observed in certain cyclophane compounds with anthracene units (Godbert, Batsanov, Bryce, & Howard, 2001). Such structural characteristics are crucial for understanding the chemical behavior and reactivity of these molecules.
Chemical Reactions and Properties
9-Anthryldiazomethane compounds participate in a wide range of chemical reactions, demonstrating their versatility. For instance, they are involved in 1,3-dipolar cycloadditions, leading to novel pyrazole derivatives with regioselective outcomes (Hussein, Moussa, & Saleh A. Ahmed, 2018). These reactions underline the compounds' utility in synthesizing complex molecular architectures.
Physical Properties Analysis
The physical properties of 9-anthryldiazomethane derivatives, such as solubility, melting points, and stability, are influenced by their molecular structure. For example, cyclophanes containing the 9-anthryl group exhibit unique redox-active properties, which are significant for applications in materials science and electronics (Godbert et al., 2001).
Chemical Properties Analysis
The chemical properties of 9-anthryldiazomethane, such as reactivity towards various electrophiles, nucleophiles, and its role in catalysis, highlight its importance. The compound's behavior in cycloaddition reactions, for instance, demonstrates its utility in constructing cyclic compounds with potential applications in drug discovery and material sciences (Hussein, Moussa, & Saleh A. Ahmed, 2018).
科学研究应用
1. High-Performance Liquid Chromatography (HPLC) Analysis of Triterpenic Acids
- Summary of Application : 9-Anthryldiazomethane (ADAM) is used as a derivatization agent for the analysis of triterpenic acids, a group of secondary plant metabolites. The method involves the extraction of analytes from a matrix, purification with anion exchanging SPE columns, and an optional step of the alkaline hydrolysis of triterpenic acid esters .
- Methods of Application : The method consists of the extraction of analytes from a matrix, purification with anion exchanging SPE columns, and an optional step of the alkaline hydrolysis of triterpenic acid esters . The detection limits of the method presented are approximately 100-fold lower than in a similar method using ultraviolet spectrophotometry as the mode of detection .
- Results or Outcomes : The recovery and repeatability of the method are at satisfactory levels .
2. Detection of Fatty Acids, Arachidonic Acid Metabolites, Prostaglandins, Leukotrienes, and Thromboxanes
- Summary of Application : 9-Anthryldiazomethane is a fluorescent probe that has been used for the detection of fatty acids, arachidonic acid metabolites, prostaglandins, leukotrienes, and thromboxanes . It reacts with carboxylic acid groups and produces a fluorescent ester that can be detected via HPLC .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
3. Detection of Several Types of Acids
- Summary of Application : 9-Anthryldiazomethane has been used to detect several types of acids, including amino acids, bile acids, fatty acids, prostaglandins, and steroid acids .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
4. Fluorescent Labeling Reagent
- Summary of Application : 9-Anthryldiazomethane is a fluorescent labeling reagent that can be used for detecting fatty acids and their derivatives .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
5. Derivatization of Biomolecules
- Summary of Application : 9-Anthryldiazomethane is a common fluorescent diazomethane analogue used to derivatize biomolecules .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
6. Fluorescent Labeling of Fatty Acids and Derivatives
- Summary of Application : 9-Anthryldiazomethane is a fluorescent labeling reagent that can be used for detecting fatty acids and their derivatives .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
属性
IUPAC Name |
9-(diazomethyl)anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2/c16-17-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDVOJKRZBNPFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40146219 | |
| Record name | 9-Diazomethylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40146219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Anthryldiazomethane | |
CAS RN |
10401-59-9 | |
| Record name | 9-Diazomethylanthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010401599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Diazomethylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40146219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Anthryldiazomethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



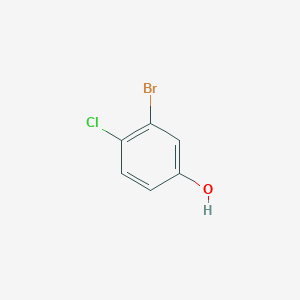
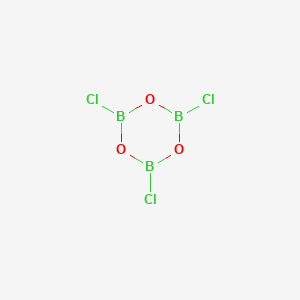
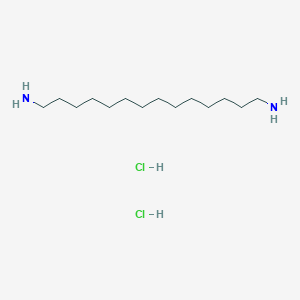

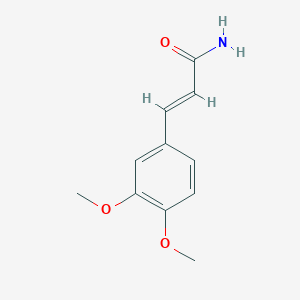
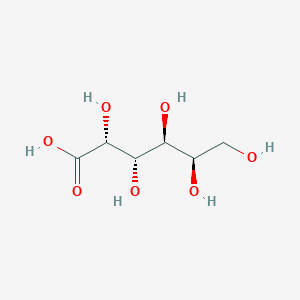
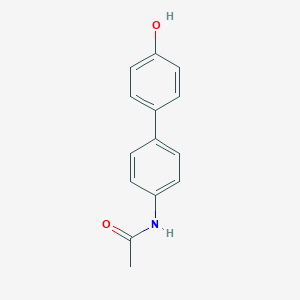
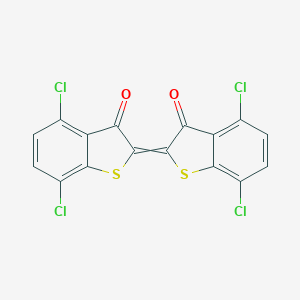
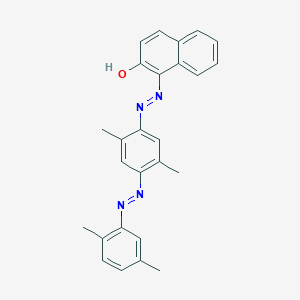
![N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide](/img/structure/B78940.png)
